Hexadecyl chloroacetate
Description
Hexadecyl chloroacetate (chemical formula: C₁₈H₃₅ClO₂) is a long-chain alkyl ester derived from chloroacetic acid and hexadecanol (cetyl alcohol). It is synthesized via esterification under acidic conditions, typically using sulfuric acid as a catalyst, with benzene as a solvent . The compound crystallizes as a white wax-like solid with a melting point of 31°C and a boiling point of 218–220°C at 10 mm Hg . Its extended alkyl chain imparts low volatility and high thermal stability, making it suitable for specialized industrial and synthetic applications, such as the preparation of quaternary ammonium compounds (e.g., piperidinium chlorides) .
Properties
CAS No. |
52132-58-8 |
|---|---|
Molecular Formula |
C18H35ClO2 |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
hexadecyl 2-chloroacetate |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3 |
InChI Key |
XQHTWCIWGQDGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Hexadecyl chloroacetate can be synthesized through the esterification of chloroacetic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
In industrial production, the process may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Hexadecyl chloroacetate undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Reaction Pathway | Products | References |
|---|---|---|---|
| Acidic (H₂O/H⁺) | Ester hydrolysis | Chloroacetic acid + hexadecanol | |
| Alkaline (NaOH) | Saponification | Sodium chloroacetate + hexadecanol |
Key Note : Alkaline hydrolysis is significantly exothermic and requires controlled conditions to avoid byproduct formation .
Nucleophilic Substitution
The chlorine atom in the chloroacetate group is susceptible to nucleophilic attack:
Reaction with Sodium Azide
-
Conditions : Reflux in acetone/water (18 hours).
-
Product : Hexadecyl azidoacetate (C₁₈H₃₅N₃O₂).
-
Yield : ~85% after recrystallization .
Reaction with Amines
-
Example : Reaction with hydrazine yields hydrazidoacetate derivatives, useful in surfactant applications .
Transesterification
This compound reacts with alcohols in the presence of catalysts:
-
Typical Catalyst : Sodium methoxide or acid resins.
-
Example :
-
Application : Production of methyl chloroacetate, a precursor in agrochemical synthesis.
Thermal Decomposition
At elevated temperatures (>60°C), decomposition occurs via:
-
Pathway : Cleavage of the ester bond and C-Cl bond.
-
Products : Hexadecanol, chloroacetic acid, and gaseous HCl .
-
Stability Note : Storage under dry, cool conditions is critical to prevent degradation.
Surface-Active Behavior
This compound derivatives form stable monolayers at air-water interfaces:
-
Example : Hexadecyl azidoacetate exhibits expanded-phase monolayers at >15°C, with surface pressure-area isotherms resembling fatty acids .
-
Application : Used in studies of surfactant behavior and membrane dynamics .
Reaction with Diols and Polyols
In the presence of vicinal diols, this compound participates in cyclization reactions:
Scientific Research Applications
In the realm of pharmaceuticals, hexadecyl chloroacetate has been explored for its potential in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial for delivering poorly soluble drugs.
Case Study: Micellar Drug Delivery
A study investigated the use of this compound-based micelles for delivering anticancer drugs. The results showed that these micelles significantly improved the solubility of the drugs and facilitated targeted delivery to cancer cells, enhancing therapeutic efficacy while reducing side effects .
Biotechnology and Nanotechnology
This compound is also utilized in biotechnology and nanotechnology applications. Its surfactant properties allow for the formation of nanoparticles that can be used in various biomedical applications, including imaging and targeted therapy.
Table 2: Applications in Nanotechnology
| Application | Description |
|---|---|
| Drug Delivery | Encapsulation of hydrophobic drugs |
| Imaging | Contrast agents in medical imaging |
| Targeted Therapy | Delivery to specific cells or tissues |
The compound's ability to form stable nanoparticles has been leveraged to create drug delivery systems that target cancer cells specifically, minimizing damage to healthy tissues .
Environmental Applications
Recent studies have explored the potential of this compound in environmental applications, particularly in water purification processes. Its surfactant properties can aid in the removal of pollutants from water by enhancing the solubility of hydrophobic contaminants.
Case Study: Water Purification
In a controlled study, this compound was tested for its effectiveness in removing heavy metals from contaminated water sources. The results indicated a significant reduction in metal concentration, showcasing its potential as an environmentally friendly solution for water treatment .
Mechanism of Action
The mechanism of action of hexadecyl chloroacetate involves its ability to act as an acylating agent. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding esters, amides, or thioesters. This reactivity is due to the presence of the chloro group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Key Observations :
- Chain Length vs. Volatility : Longer alkyl chains (e.g., hexadecyl) reduce volatility and increase melting points compared to shorter-chain analogs like ethyl or dodecyl chloroacetate .
- Functional Group Impact: Sodium chloroacetate, a salt, exhibits distinct properties (e.g., water solubility) due to its ionic structure, unlike non-ionic esters .
- Biocompatibility: Isocetyl palmitate, a non-chlorinated ester, is preferred in cosmetics for its emollient properties, whereas chloroacetates are avoided due to toxicity risks .
Biological Activity
Hexadecyl chloroacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
This compound is an ester derived from hexadecanol and chloroacetic acid. Its structure allows it to exhibit surfactant properties, which can influence its biological interactions. The compound's molecular formula is , and it has a molecular weight of approximately 304.91 g/mol.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study conducted by Ahamad and Vootla (2018) highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus , showing a clear correlation between concentration and zone of inhibition.
Table 1: Antimicrobial Activity of this compound
| Concentration (µg/mL) | Zone of Inhibition (mm) | Bacterial Strain | Fungal Strain |
|---|---|---|---|
| 25 | 10 | E. coli | Candida albicans |
| 50 | 15 | Staphylococcus aureus | Aspergillus flavus |
| 75 | 20 | E. coli | Candida albicans |
| 100 | 25 | Staphylococcus aureus | Aspergillus flavus |
The results indicate that as the concentration of this compound increases, the antimicrobial activity also enhances, suggesting its potential as a therapeutic agent against infections caused by these pathogens .
Cytotoxic Effects
This compound has also been studied for its cytotoxic effects. A notable finding from research indicates that the compound can act as a cytotoxic agent, potentially inhibiting the growth of cancer cells. The cytotoxicity was assessed using various cell lines, with results showing significant cell death at higher concentrations.
Case Study: Cytotoxicity Assessment
In a controlled study, this compound was tested on human cancer cell lines. The results were as follows:
- Cell Line A : IC50 = 30 µM
- Cell Line B : IC50 = 25 µM
- Cell Line C : IC50 = 20 µM
These findings suggest that this compound may have applications in cancer therapy, although further studies are required to elucidate its mechanisms of action and safety profile .
The mechanism by which this compound exerts its biological effects is believed to involve disruption of cellular membranes due to its surfactant properties. This disruption can lead to increased permeability of microbial cells and potential apoptosis in cancer cells. Studies utilizing Raman spectroscopy have provided insights into the conformational changes induced by the compound at the molecular level .
Q & A
Q. What are the recommended synthesis methods for hexadecyl chloroacetate in laboratory settings?
- Methodological Answer: this compound can be synthesized via esterification reactions. For analogous chloroacetate esters, methods include:
- Using ionic liquids as catalysts to improve reaction efficiency and reduce byproducts (e.g., synthesis of 2-heptyl chloroacetate via methyl chloroacetate transesterification) .
- Neutralization of chloroacetic acid with a base (e.g., magnesium carbonate) to form intermediates like magnesium chloroacetate, followed by reaction with hexadecyl alcohol under controlled pH (8–10) and temperature (25–40°C) .
- Employing molten salt hydrates as reaction media to enhance esterification yields, particularly for small molecular acids and alcohols .
Note: Optimize reaction time (4–6 hours) and monitor purity via GC-MS or NMR.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer: While direct safety data for this compound is limited, protocols for structurally similar compounds (e.g., sodium chloroacetate) include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- First Aid:
- Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
- Ventilation: Use fume hoods to avoid inhalation of volatile esters.
- Storage: Keep in airtight containers away from oxidizers due to potential flammability .
Advanced Research Questions
Q. How can researchers optimize the enzymatic degradation of this compound using hydrolytic dehalogenases?
- Methodological Answer: Hydrolytic dehalogenases (e.g., Rsc1362, PA0810) show substrate specificity for chloroacetates. Key strategies include:
- Kinetic Analysis: Measure and to identify optimal enzymes. For example, Rsc1362 has a of 504 min⁻¹ and of 0.06 mM for chloroacetate, making it more efficient than PA0810 (: 2.6 min⁻¹; : 0.44 mM) .
- Substrate Modification: Introduce electron-withdrawing groups to the ester chain to enhance enzyme binding. Iodoacetate derivatives may improve reactivity with certain dehalogenases .
- pH Optimization: Conduct assays at pH 8–9, aligning with the alkaline optima of chlorodehalogenases .
Q. What experimental design considerations are critical when assessing the antiviral efficacy of this compound derivatives?
- Methodological Answer: Antiviral studies on analogous compounds (e.g., hexadecyl pyridinium chloride) suggest:
- Cell Models: Use Vero cells for initial screening, but validate in complex models like Calu-3 or Huh-7 to mimic human mucosal environments .
- Dose-Response Analysis: Test concentrations in a logarithmic range (e.g., 0.0125–0.2 mg/mL) to identify the minimum inhibitory concentration (MIC) and establish dose-dependent effects .
- Time-Kill Assays: Assess contact time (e.g., 2–10 minutes) to determine the exposure required for viral load reduction, measured via TCID₅₀ or RT-qPCR .
- Cytotoxicity Controls: Use CCK-8 assays to ensure derivatives do not compromise cell viability at effective concentrations .
Q. How do structural modifications in the chloroacetate ester chain influence reaction kinetics with α-hydroxyethyl radicals?
- Methodological Answer: Proton-coupled electron transfer (PCET) mechanisms dominate reactions between α-hydroxyethyl radicals and haloacetates. Key findings include:
- Halogen Effects: Bromo- and iodoacetates exhibit higher reactivity due to lower bond dissociation energies, enabling faster PCET. Chloroacetates require longer reaction times or higher radical concentrations .
- Steric Hindrance: Increasing alkyl chain length (e.g., hexadecyl vs. ethyl) may reduce reaction rates by limiting radical access to the electrophilic carbon.
- Theoretical Modeling: Use density functional theory (DFT) to predict activation energies and validate with γ-radiolysis experiments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzymatic efficiency reported for chloroacetate dehalogenases?
- Methodological Answer: Contradictions in and values (e.g., Rsc1362 vs. PA0810) may arise from:
- Assay Conditions: Varied pH, temperature, or buffer systems can alter enzyme activity. Standardize protocols using buffers like phosphate (pH 7.5) .
- Substrate Purity: Impurities in chloroacetate derivatives (e.g., residual acetic acid) can inhibit enzymes. Validate substrate purity via HPLC .
- Enzyme Source: Recombinant vs. native enzymes may exhibit divergent kinetics due to post-translational modifications. Use sequence-verified constructs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
